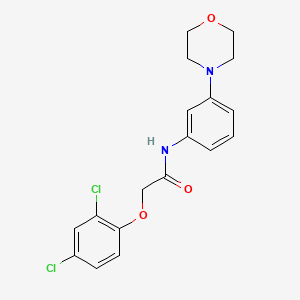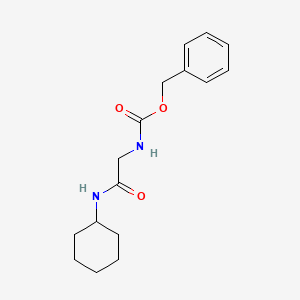
Cyclohexylcarbamoylmethylcarbamic acid benzyl ester
説明
Cyclohexylcarbamoylmethylcarbamic acid benzyl ester is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymerization and Material Synthesis
Cyclohexylcarbamoylmethylcarbamic acid benzyl ester and related compounds have been studied for their roles in polymerization processes. Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters, including those derived from cyclohexanone, which are related to the cyclohexyl group in this compound. Their work contributes to the field of hydrophilic aliphatic polyesters (Trollsås et al., 2000).
Chemical Stability and Reactivity
The stability and reactivity of cyclohexylcarbamic acid aryl esters, closely related to this compound, have been a focus in chemical research. Vacondio et al. (2009) investigated the structure–stability relationships of this class of compounds, finding that electrophilicity of the carbamate influences chemical stability. This insight is crucial for understanding the behavior of such compounds in various chemical environments (Vacondio et al., 2009).
Application in Organic Synthesis
In organic synthesis, this compound-related compounds have been used as intermediates. For instance, cyclohexyl-substituted compounds have shown potential in the synthesis of antibacterial tripeptide derivatives, as studied by Bremner et al. (2012), highlighting their utility in creating biologically active compounds (Bremner et al., 2012).
Catalytic Applications
In the field of catalysis, compounds structurally similar to this compound have been utilized. For example, Zhang et al. (2004) described the use of oligomeric alkyl cyclohexylcarbodiimide in coupling reactions, demonstrating its utility in facilitating esterification, amidation, and dehydration processes (Zhang et al., 2004).
Biochemical Applications
The biochemical properties and interactions of this compound analogs have also been a subject of study. Mor et al. (2008) explored fatty acid amide hydrolase inhibitors, including cyclohexylcarbamic acid derivatives, revealing their potential in understanding biochemical pathways and therapeutic applications (Mor et al., 2008).
特性
IUPAC Name |
benzyl N-[2-(cyclohexylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(18-14-9-5-2-6-10-14)11-17-16(20)21-12-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAJOLIZPIQEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-cyano-2-(4-methylquinolin-2-yl)pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B7851638.png)
![2-(2,3-dihydroxypropylsulfanyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7851643.png)
![4-[[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]methyl]benzoic acid](/img/structure/B7851645.png)
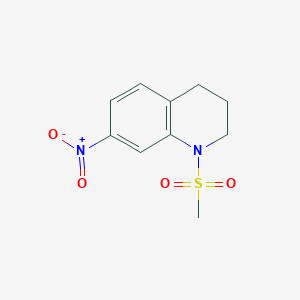
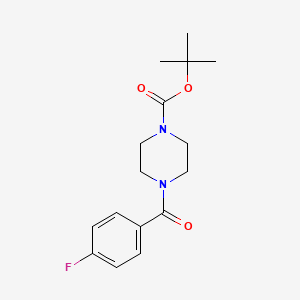
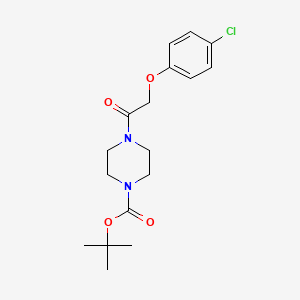
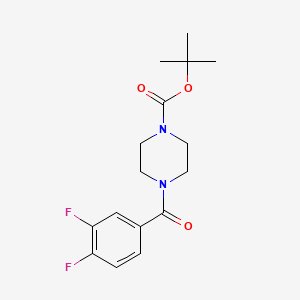





![Benzyl N-{[1-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B7851723.png)
